Bromhydrate de 4-(1H-1,2,3-triazol-4-yl)phénol

Vue d'ensemble

Description

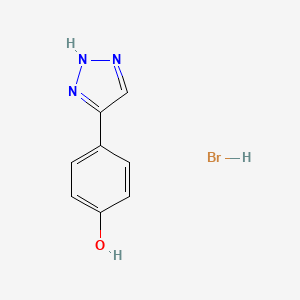

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is a chemical compound with the CAS Number: 1803601-79-7 . It has a molecular weight of 242.08 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI Code for 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is1S/C8H7N3O.BrH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H . This indicates the presence of a bromine atom (Br), a phenol group (C6H5OH), and a 1,2,3-triazole ring in the molecule. Physical and Chemical Properties Analysis

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is a powder that is stored at room temperature . It has a molecular weight of 242.08 .Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés du triazole ont été étudiés pour leurs propriétés anticancéreuses potentielles. Par exemple, certains composés triazoliques ont montré qu'ils induisaient l'apoptose dans les cellules cancéreuses, telles que les cellules BT-474, et inhibaient la formation de colonies de manière dépendante de la concentration .

Découverte de médicaments

La structure unique des 1,2,3-triazoles en fait des composés précieux dans la découverte de médicaments. Ils sont utilisés pour remplacer les nucléobases dans les composés médicamenteux, améliorant l'efficacité des agents antiviraux .

Synthèse organique

Les triazoles servent d'intermédiaires importants en synthèse organique, aidant à la construction de molécules complexes pour diverses applications .

Chimie des polymères

En chimie des polymères, les triazoles contribuent au développement de nouveaux matériaux présentant des propriétés souhaitables telles qu'une stabilité et une fonctionnalité améliorées .

Chimie supramoléculaire

Le cycle triazole peut servir de bloc de construction en chimie supramoléculaire, formant des structures avec des interactions et des arrangements spécifiques .

Bioconjugaison

Les triazoles sont utilisés dans les techniques de bioconjugaison pour lier des biomolécules entre elles ou à des supports solides, ce qui est crucial pour les dosages biochimiques et le diagnostic .

Imagerie fluorescente

Certains dérivés du triazole présentent des propriétés fluorescentes, ce qui les rend utiles pour les applications d'imagerie en recherche biologique .

Science des matériaux

La robustesse de la structure cyclique du triazole est exploitée en science des matériaux pour créer des composés aux propriétés mécaniques et thermiques améliorées .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .

Mode of Action

The compound interacts with STS through a speculated nucleophilic substitution reaction with the formylglycine (fGly) residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions .

Biochemical Pathways

The inhibition of STS by 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide affects the steroidogenesis pathway. By inhibiting STS, the compound prevents the hydrolysis of inactive steroid sulfates, thereby reducing the biosynthesis of active estrogens and androgens .

Result of Action

The compound has demonstrated potent inhibitory activity against STS. In MCF-7 cells, the compound showed an extraordinary STS inhibitory potency, with an IC50 value improved 5-fold compared to that of the reference Irosustat . This inhibition of STS can lead to a reduction in the availability of active hormones for cancer cells, potentially inhibiting tumor growth .

Analyse Biochimique

Biochemical Properties

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to the iron in the heme moiety of cytochrome P450 enzymes. This interaction is facilitated by the nitrogen atoms in the triazole ring, which coordinate with the iron, thereby inhibiting the enzyme’s activity . Additionally, the phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the interaction .

Cellular Effects

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide has been shown to influence various cellular processes. In cancer cells, it acts as a potent inhibitor of steroid sulfatase, an enzyme involved in the hydrolysis of inactive steroid sulfates to active estrogens and androgens . This inhibition leads to a reduction in the availability of active hormones, thereby affecting cell signaling pathways and gene expression related to hormone-dependent cancers . Furthermore, this compound has been observed to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide involves several key interactions at the molecular level. The triazole ring acts as both a hydrogen bond donor and acceptor, allowing it to form multiple hydrogen bonds with target biomolecules . This compound also inhibits cytochrome P450 enzymes by binding to the heme iron, thereby preventing the enzyme from catalyzing its reactions . Additionally, it modulates gene expression by inhibiting steroid sulfatase, leading to decreased levels of active estrogens and androgens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of steroid sulfatase and prolonged anti-cancer effects in vitro . The stability and efficacy of the compound may vary depending on the experimental conditions and the specific cell lines used .

Dosage Effects in Animal Models

The effects of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide in animal models vary with different dosages. In a mouse mammary gland cancer model, the compound demonstrated significant tumor growth inhibition at a dosage of 50 mg/kg, with no observed side effects or toxicity . Higher doses may lead to adverse effects, including potential toxicity and off-target interactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . The inhibition of these enzymes can lead to altered metabolic flux and changes in metabolite levels . Additionally, the compound’s interaction with steroid sulfatase affects the biosynthesis of active estrogens and androgens, further influencing metabolic pathways related to hormone metabolism .

Transport and Distribution

The transport and distribution of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can vary depending on factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with cytochrome P450 enzymes primarily occurs in the endoplasmic reticulum, where these enzymes are localized . Additionally, the compound’s inhibition of steroid sulfatase can affect its localization within the cell, influencing its overall activity and function .

Propriétés

IUPAC Name |

4-(2H-triazol-4-yl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.BrH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWBEJCWPBTNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-79-7 | |

| Record name | Phenol, 4-(1H-1,2,3-triazol-5-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1653241.png)

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,1-dimethyl-2,3-dihydro-1H-indole-6-carboxamide](/img/structure/B1653243.png)

![3-[2-(Dimethylamino)ethyl]-1-[(furan-2-yl)methyl]urea](/img/structure/B1653244.png)

-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1653245.png)

![N-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-4-hydroxy-3-nitrobenzamide](/img/structure/B1653247.png)

![6-bromo-8-chloro-1-[(5-chloro-1-methyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1653251.png)

![4-(2-bromophenoxy)-1-{6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-1-yl}butan-1-one](/img/structure/B1653252.png)

![N-cyclopropyl-6,7-difluoro-N-[(oxolan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B1653255.png)

![N,N-dimethyl-2-[phenyl(1-phenylethyl)amino]acetamide](/img/structure/B1653258.png)

![1-hydroxy-N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]cyclopentane-1-carboxamide](/img/structure/B1653259.png)

![2-{[(2-Ethoxyethyl)sulfanyl]methyl}-5-nitro-1,3-benzoxazole](/img/structure/B1653264.png)